4,4'-Azobis(4-cyano-1-pentanol)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related azobis compounds involves multi-step chemical reactions starting from 4,4'-azobis(4-cyanopentanoic acid). For instance, 4,4’ azobis(4 cyanopentanoyl p methyl anilide), a related compound, was synthesized via a two-step reaction, showcasing the complexity and the versatility of azobis compound synthesis in creating polyfunctional initiators for radical polymerization processes (Qiu Kunyuan & Chen Dequan, 1997).

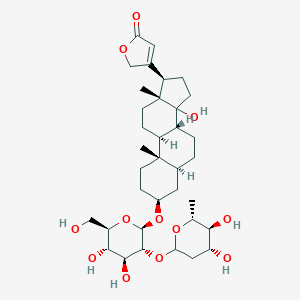

Molecular Structure Analysis

The molecular structure of azobis compounds plays a crucial role in their reactivity and function as initiators. The presence of azo groups (-N=N-) in these compounds is pivotal for the initiation process, as they decompose upon heating to generate free radicals necessary for polymerization.

Chemical Reactions and Properties

Azobis compounds undergo thermal decomposition to generate free radicals, which then initiate polymerization of monomers. This process is used in the synthesis of block copolymers and conducting polymers, utilizing various azobis compounds as initiators for radical polymerization of different monomers (Y. Hepuzer, Ufuk Guvener, & Y. Yagcı, 2004).

Applications De Recherche Scientifique

Synthesis of Conducting Block Copolymers : It's used in the synthesis of conducting block copolymers of thiophene-ended polystyrene with polypyrrole (Alkan, Toppare, Hepuzer, & Yagcı, 2001).

Preparation of Telechelic Prepolymers : Acts as an initiator for preparing telechelic prepolymers of butadiene, isoprene, and chloroprene with hydroxyl end-groups (Reed, 1971).

Radical Polymerization Initiator : Utilized in the radical polymerization of butadiene and isoprene at 70°C (Kartavykh, Drach, Barantsevich, & Abramenko, 1977).

Synthesis of Stable N-tert-Alkoxy-2,4-Diaryl-6-tert-Butylphenylaminyls : Used in creating stable radical crystals (Miura, Muranaka, & Teki, 2006).

Initiator for Encapsulating Materials : Employed as initiator in the preparation of liquid prepolymers of butadiene, isoprene, and chloroprene with 4-chlorostyrene (Reed, 1972).

Block Copolymerization : Serves as a polyfunctional initiator for radical block copolymerization (Kunyuan & Dequan, 1997).

Polymerization of Acrylamide : Initiates the polymerization of acrylamide, yielding polyacrylamide with hydroxyl terminal groups (Erim, Erciyes, Serhatlı, & Yagcı, 1992).

Synthesis of Block Polymers : Used as an initiator for block polymers under controlled conditions (Xingy, 1994).

Facilitating Synthesis of Gamma-Lactones : Aids in the synthesis of gamma-lactones by heating 2-iodoacetamide and 5-hexen-1-ol in water (Yorimitsu, Wakabayashi, Shinokubo, & Oshima, 1999).

Protein Structure Analysis : Useful for peptide cross-linking and primary structure elucidation in protein structure analysis by collision-induced dissociative chemical cross-linking (Falvo, Fiebig, & Schäfer, 2013).

Polyrotaxanes Synthesis : Utilized for the synthesis of polyrotaxanes via free radical polymerization (Lee, Engen, & Gibson, 1997).

Kinetic Studies in Thermal Decomposition : Studied for its kinetics in thermal decomposition in aqueous solution (Blackley & Haynes, 1979) and polymer form (Clouet, Knipper, & Brossas, 1984).

Functional Group Kinetics : Analyzed for decomposition kinetics of its functional end groups (Idage, Idage, & Vernekar, 1992).

Initiator for Vinyl Polymerization : Serves as a water-soluble initiator for vinyl polymerization (Tunca, Serhatli, & Yagcı, 1989).

Synthesis of Polyethylene Glycol Macroazoinitiator : Involved in the synthesis and characterization of polyethylene glycol macroazoinitiator (Jie-feng, 2007).

Effect on Polymerization Temperature : Influences the heterogeneity index of polybutadiene prepolymers (Reed, 1972).

Synthesis of Polymers with Pyrene Terminal Groups : Used as a new azo initiator for the synthesis of polymers with pyrene terminal groups (Hepuzer, Guvener, & Yagcı, 2004).

RAFT Polymerization : Affects the RAFT polymerization of acrylic acid in water, influencing the synthesis of amphiphilic block copolymer particles (Chaduc et al., 2013).

Safety And Hazards

4,4’-Azobis(4-cyano-1-pentanol) can cause irritation to the skin and eyes8. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam8.

Orientations Futures

As a free radical initiator, 4,4’-Azobis(4-cyano-1-pentanol) has potential applications in the synthesis of various polymers. Its use in the polymerization of acrylamide to produce polyacrylamide with hydroxyl terminal groups suggests potential applications in the production of hydrogels and other polymer-based materials5.

Propriétés

IUPAC Name |

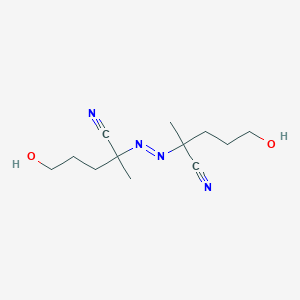

2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTIJBANDVIHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Azobis(4-cyano-1-pentanol) | |

CAS RN |

4693-47-4 | |

| Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)

![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)